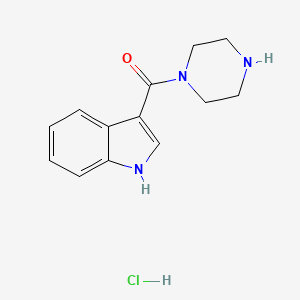
3-(piperazine-1-carbonyl)-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(piperazine-1-carbonyl)-1H-indole hydrochloride is a chemical compound . It is related to the class of compounds known as piperazines . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, unsaturated piperazine and homopiperazine derivatives were synthesized in medium to good yields by acylation reactions of piperazine and homopiperazine with methacrylic anhydride and benzoyl chloride . Piperazine containing dihydrofuran compounds were obtained from radical addition and cyclizations of these derivatives with 1,3-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods . These methods include melting point analysis, 1H NMR, 13C NMR, HRMS, and FTIR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include acylation reactions and radical addition and cyclizations . These reactions were mediated by Mn(OAc)3 .Physical And Chemical Properties Analysis
Piperazine, a related compound, is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Scientific Research Applications
Antiviral Activity
- HIV-1 Reverse Transcriptase Inhibition : Analogs of this compound have shown significant potency in inhibiting HIV-1 reverse transcriptase, a key enzyme in the replication of HIV. One such analog, 1-[(5-methoxyindol-2-yl)carbonyl]-4-[3-(ethylamino)-2- pyridyl]piperazine methanesulfonate, was selected for clinical evaluation due to its enhanced potency (Romero et al., 1994).
Anticancer Properties
- Cytotoxicity Against Cancer Cell Lines : A series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were synthesized and tested for their cytotoxic activity against various human tumor cell lines. Several compounds showed significant activity, particularly against liver and colon cancer cells, with one derivative being especially effective in suppressing the growth of all screened cancer cells (Akkoç et al., 2012).
Neurological Applications
- Dopaminergic Activity : A series of functionalized 1-Benzyl-3-[4-Aryl-1-piperazingl]carbonyl-1 H -Indoles were synthesized as potential bioactive ligands at D4 dopamine receptors, suggesting applications in the treatment of neurological conditions (Pessoa‐Mahana et al., 2011).
- Serotonin Receptor Antagonism : Research into 5-HT6 receptor ligands identified derivatives of this compound class with potent in vitro binding affinity and selectivity, showing potential for the treatment of cognitive disorders (Nirogi et al., 2016).
Analgesic Properties
- Analgesic Activity : Certain derivatives were found to possess significant visceral antinociceptive activities, indicating potential use as analgesics (El-Nezhawy et al., 2009).
Pharmacokinetics and Metabolism
- Pharmacokinetic Profiles : Modifications of the compound structure, including fluorination, have been shown to influence oral absorption and bioavailability, affecting the pharmacokinetic profiles of related compounds (van Niel et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
properties
IUPAC Name |
1H-indol-3-yl(piperazin-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12;/h1-4,9,14-15H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTOKWKGKSGIIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

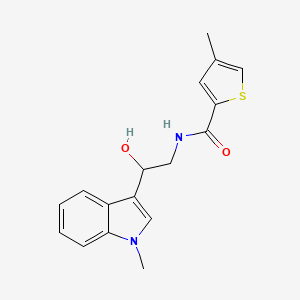
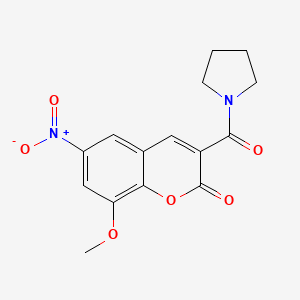
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2357341.png)
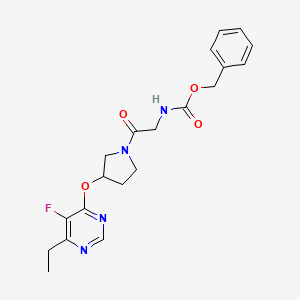

![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2357344.png)


![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(p-tolylthio)butanamide](/img/structure/B2357350.png)
![7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2357352.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2357354.png)
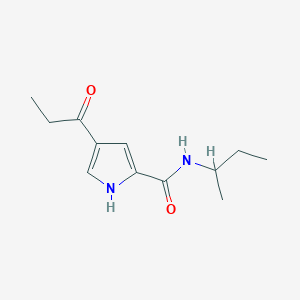
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2357356.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2357358.png)